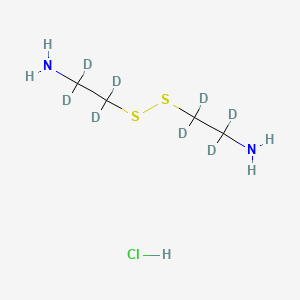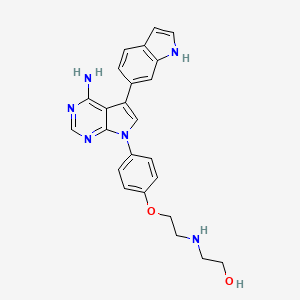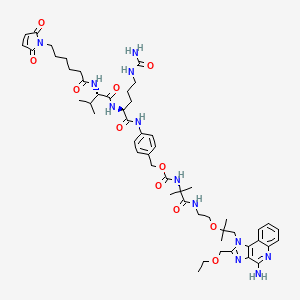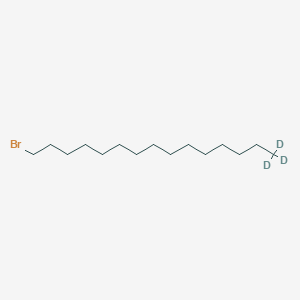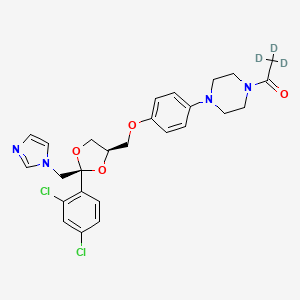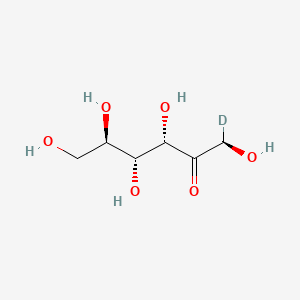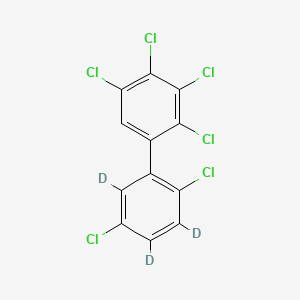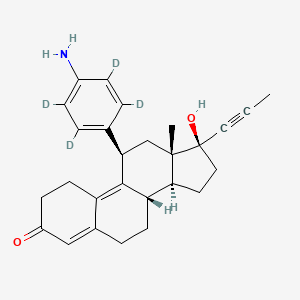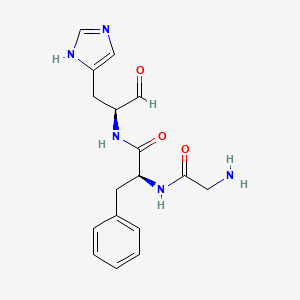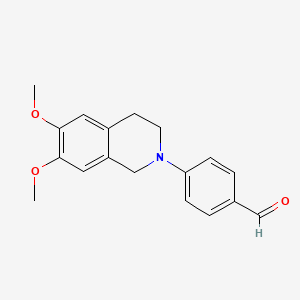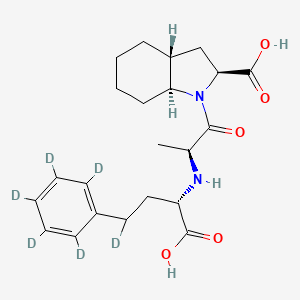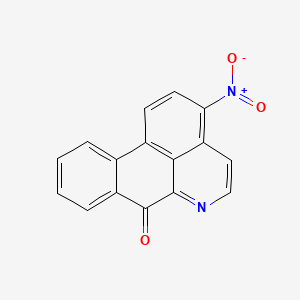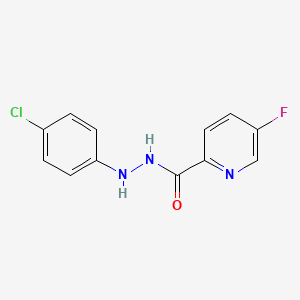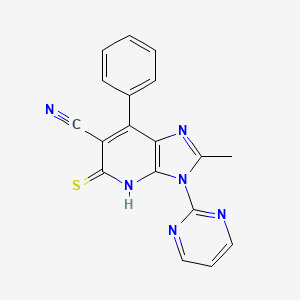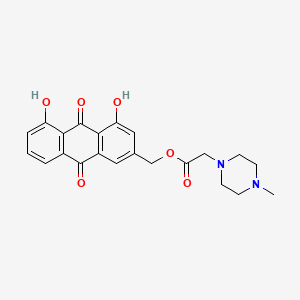
Akt/NF-|EB/JNK-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Akt/NF-κB/JNK-IN-1 is a small molecule inhibitor that targets key signaling pathways involved in cell survival, proliferation, and apoptosis. This compound is particularly significant in cancer research due to its ability to inhibit the Akt, NF-κB, and JNK pathways, which are often dysregulated in various cancers .
Méthodes De Préparation
The synthesis of Akt/NF-κB/JNK-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: Initial steps may include the formation of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Akt/NF-κB/JNK-IN-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under specific conditions to form derivatives.
Applications De Recherche Scientifique
Akt/NF-κB/JNK-IN-1 has a wide range of applications in scientific research:
Cancer Research: It is used to study the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Inflammatory Diseases: The compound is also used to investigate the role of NF-κB in inflammatory responses and its potential as a therapeutic target.
Neurodegenerative Diseases: Research on neurodegenerative diseases like Parkinson’s disease utilizes this compound to understand the role of JNK signaling in neuronal apoptosis
Mécanisme D'action
Akt/NF-κB/JNK-IN-1 exerts its effects by inhibiting the phosphorylation and activation of Akt, NF-κB, and JNK pathways. This inhibition leads to reduced cell survival signals, increased apoptosis, and decreased inflammatory responses. The compound targets specific kinases and transcription factors involved in these pathways, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Akt/NF-κB/JNK-IN-1 is unique due to its ability to simultaneously inhibit multiple signaling pathways. Similar compounds include:
LY294002: A specific inhibitor of the PI3K/Akt pathway.
BAY 11-7082: An inhibitor of the NF-κB pathway.
SP600125: A selective inhibitor of the JNK pathway
These compounds, while effective in their respective pathways, do not offer the multi-target inhibition provided by Akt/NF-κB/JNK-IN-1, making it a valuable tool in research involving complex signaling networks.
Propriétés
Formule moléculaire |
C22H22N2O6 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl 2-(4-methylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C22H22N2O6/c1-23-5-7-24(8-6-23)11-18(27)30-12-13-9-15-20(17(26)10-13)22(29)19-14(21(15)28)3-2-4-16(19)25/h2-4,9-10,25-26H,5-8,11-12H2,1H3 |
Clé InChI |
OAPGKZKRIKMMPB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC(=O)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


